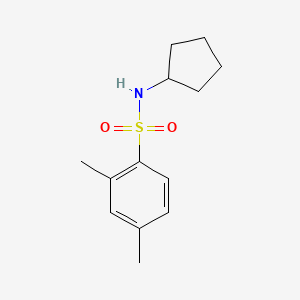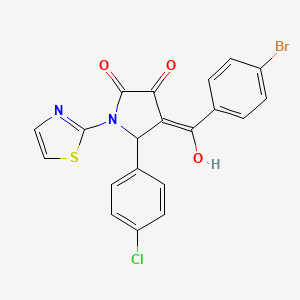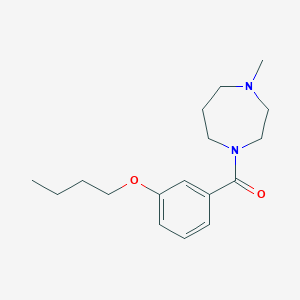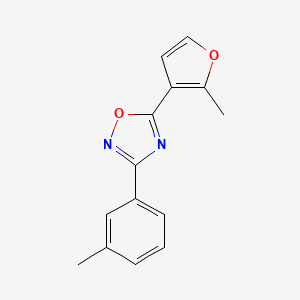![molecular formula C23H17N3O3 B5266314 3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5266314.png)
3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methylphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MNQ, and it belongs to the quinazolinone family of compounds. MNQ has a unique structure that has attracted researchers to explore its potential applications in different fields.
作用机制
The mechanism of action of MNQ is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. MNQ has been shown to activate the caspase pathway, which leads to the breakdown of cellular components and ultimately cell death. MNQ has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
MNQ has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that MNQ has anti-cancer, anti-inflammatory, and anti-oxidant properties. MNQ has also been shown to reduce the levels of certain cytokines that are involved in inflammation. In vivo studies have shown that MNQ has a low toxicity profile and does not cause significant adverse effects in animals.
实验室实验的优点和局限性
MNQ has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. MNQ is also stable under normal laboratory conditions, making it suitable for long-term storage. However, MNQ has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. MNQ also has a relatively short half-life, which can limit its effectiveness in some applications.
未来方向
There are several future directions for the study of MNQ. One potential direction is to explore its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. MNQ has also been shown to have potential applications in the field of organic electronics, and further research in this area could lead to the development of new materials for electronic devices. Another future direction is to explore the use of MNQ in combination with other drugs to enhance its effectiveness in the treatment of cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of MNQ and its potential applications in various fields.
合成方法
The synthesis of MNQ involves a multi-step process that includes the condensation of 2-nitrobenzaldehyde with 2-methyl aniline to form 2-(4-nitrophenyl)ethylamine. This compound is then reacted with acetylacetone to form 3-(2-methylphenyl)-2-(2-nitrophenyl)acrylonitrile. Finally, the reaction of this compound with 2-aminobenzonitrile in the presence of a catalyst leads to the formation of MNQ. This synthesis method has been optimized to produce high yields of MNQ with high purity.
科学研究应用
MNQ has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MNQ has shown promising results in the treatment of cancer due to its ability to inhibit the growth of cancer cells. MNQ has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in the body. In agriculture, MNQ has been studied for its potential use as a herbicide due to its ability to inhibit the growth of weeds. MNQ has also been studied for its potential use in material science due to its unique structure that makes it suitable for the fabrication of organic electronic devices.
属性
IUPAC Name |
3-(2-methylphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-16-6-2-5-9-21(16)25-22(24-20-8-4-3-7-19(20)23(25)27)15-12-17-10-13-18(14-11-17)26(28)29/h2-15H,1H3/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMJECOACNOKAO-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N~1~,N~1~-diethyl-N~4~-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5266232.png)
![N-(3-amino-3-oxopropyl)-5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5266240.png)
![2-methyl-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5266247.png)


![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5266280.png)

![N-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5266294.png)

![(1R*,2R*,6S*,7S*)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5266306.png)
![3-chloro-N-[5-(2-phenylvinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5266312.png)

![6-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinonitrile](/img/structure/B5266335.png)
![6-(2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5266343.png)
